Cyclobutyl-(tetrahydro-pyran-4-YL)-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine would consist of a cyclobutyl ring attached to a tetrahydro-pyran-4-yl ring via an amine group. The tetrahydro-pyran-4-yl ring is a saturated six-membered ring with five carbon atoms and one oxygen atom .Scientific Research Applications
Steroid-Like Ring Skeletons and Cyclohexadiene Annulation
A study by Aumann, Meyer, and Fröhlich (1996) describes a highly regioselective cyclohexadiene annulation to the CC(N) bond of an enamine, which is achieved in two steps. This process involves the condensation of a 1-alkynylcarbene complex with an enolizable carbonyl compound to give a pyran-2-ylidene complex. Subsequent reaction with cyclic enamines generates 5-amino-1,3-cyclohexadiene, leading to the formation of steroid-like molecules and bicyclic ring skeletons, mostly under mild conditions and in good chemical yields. This method showcases the potential for creating complex molecular frameworks that could be relevant for "Cyclobutyl-(tetrahydro-pyran-4-YL)-amine" applications in synthesizing steroid analogs or other biologically active molecules (Aumann, Meyer, & Fröhlich, 1996).
Domino Reactions for Heterocyclic Synthesis
Thimmarayaperumal and Shanmugam (2017) developed a highly efficient domino protocol for synthesizing 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles. This method involves consecutive addition–elimination, intramolecular cyclization, and ring opening and closing sequences, demonstrating the utility of amine functionalities in constructing complex heterocyclic structures, which might offer insights into the synthetic versatility of "this compound" (Thimmarayaperumal & Shanmugam, 2017).
Reactivity Differences in Cycloadditions
Huang, Lankau, and Yu (2014) conducted a computational study on the reactivity differences between phosphine- and amine-catalyzed cycloadditions of allenoates and enones, which form cyclopentenes or dihydropyrans/pyrans. This research highlights the significant role of amines in catalyzing [2 + 4] cycloadditions, leading to pyran formation, and might provide a theoretical foundation for exploring "this compound" as a potential catalyst or reactant in similar transformations (Huang, Lankau, & Yu, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as interstitial collagenase and Collagenase 3 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and metastasis.
Properties
IUPAC Name |
N-cyclobutyloxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYCMBHVGFNEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696334 | |
Record name | N-Cyclobutyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-95-5 | |
Record name | N-Cyclobutyloxan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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